4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves high-throughput screening and lead optimization, as seen in the discovery of inhibitors like 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of specific functional groups for potency and selectivity (Thalji et al., 2013).
Molecular Structure Analysis
Structural analysis often involves identifying key functional groups critical for the compound's activity, such as the triazine heterocycle for selectivity and efficacy. The crystal structure analyses, including X-ray diffraction, are pivotal in understanding the compound's configuration and potential interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include a variety of cyclization, aminomethylation, and rearrangement processes, demonstrating the versatility and reactivity of such molecules. For instance, the Mannich reaction has been employed to synthesize N,S-containing heterocycles, underscoring the complexity of potential chemical transformations (Dotsenko et al., 2012).
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally related to the specified chemical have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors were discovered through high throughput screening, indicating their potential in exploring therapeutic targets for various diseases. The triazine heterocycle, a functional group similar to parts of the specified compound, is essential for high potency and selectivity against P450 enzymes, suggesting relevance in the development of pharmaceuticals with reduced side effects (Thalji et al., 2013).
Antimicrobial Agents
Another study synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, highlighting the triazole component's significance in developing new antimicrobial compounds. These synthesized compounds showed moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains, demonstrating the structural components' utility in addressing antimicrobial resistance (Jadhav et al., 2017).
Neuroinflammation Imaging
Compounds with structural similarities, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for PET imaging of microglia in neuroinflammation contexts. This application is crucial for understanding and treating neurodegenerative diseases, demonstrating the relevance of such compounds in neuroscientific research and drug development for conditions like Alzheimer's disease and Parkinson's disease (Horti et al., 2019).
Synthesis of Heterocyclic Compounds
Research on the synthesis of N,S-containing heterocycles shows the versatility of compounds with similar structural features in creating diverse heterocyclic compounds. These synthetic routes offer valuable insights into developing novel compounds with potential pharmacological activities (Dotsenko et al., 2012).
Development of CGRP Receptor Antagonists
The synthesis and evaluation of compounds for their role as CGRP receptor inhibitors for treating migraines or other conditions associated with CGRP show the potential pharmaceutical applications of such compounds. This research underscores the importance of structural functionalities similar to the specified chemical in medicinal chemistry (Cann et al., 2012).
properties
IUPAC Name |
4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6N5O2/c1-26-13(17(21,22)23)25-28(15(26)30)10-6-8-27(9-7-10)14(29)24-12-5-3-2-4-11(12)16(18,19)20/h2-5,10H,6-9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZUDOVATUMLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide |
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